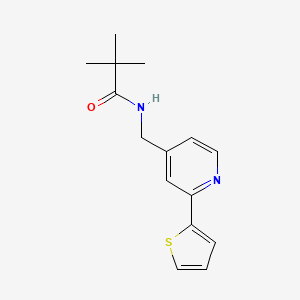

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is a compound that features a thiophene ring and a pyridine ring connected via a methylene bridge to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide typically involves the following steps:

Formation of the Pyridine-Thiophene Intermediate: The initial step involves the formation of the pyridine-thiophene intermediate.

Introduction of the Methylene Bridge:

Formation of the Pivalamide Group: The final step involves the formation of the pivalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens (e.g., bromine), nitro groups, acetic acid as solvent.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene derivatives, nitro-substituted thiophene derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a molecular probe.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene and pyridine rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure and exhibit similar chemical reactivity.

Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine share the pyridine ring structure and exhibit similar chemical properties.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is unique due to the combination of the thiophene and pyridine rings with a methylene bridge and a pivalamide group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure comprising a thiophene ring, a pyridine ring, and a pivalamide group. Its molecular formula is C15H18N2OS with a molecular weight of 274.4 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2OS |

| Molecular Weight | 274.4 g/mol |

| CAS Number | 2034346-10-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and pyridine rings facilitate binding to various biological targets, potentially modulating pathways involved in inflammation and microbial resistance.

Potential Targets:

- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptors : It could interact with receptors that mediate cellular responses to external stimuli.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

- In Vitro Studies : A study published in Medicinal Chemistry reported that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising antibacterial activity worthy of further exploration .

- Anti-inflammatory Research : In another study focused on inflammatory pathways, the compound was shown to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

- Mechanistic Insights : Further investigation into its mechanism revealed that the compound may act by blocking NF-kB signaling, a crucial pathway in the inflammatory response .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| N-(2-amino-5-(thiophen-2-yl)phenyl)pivalamide | Antimicrobial | 25 |

| 4-acetamido-N-(pyridin-3-yloxy)acetamide | Anti-inflammatory | 30 |

| Thiophene Derivative | Antioxidant | 40 |

Properties

IUPAC Name |

2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZIYLJKMBNIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.